2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride
Description
2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride is an organic compound with significant applications in various scientific fields. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3.ClH/c10-9(11,12)16-6-4-2-1-3-5(6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZRDBZDYZDFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride
- 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride
- 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride
Uniqueness
2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Biological Activity
2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride, a compound with significant structural features, has garnered attention for its biological activity, particularly in enzyme inhibition and protein interactions. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.16 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, facilitating interactions with biological membranes and proteins.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group with various protein targets. The trifluoromethoxy moiety not only increases hydrophobic interactions but also modulates the compound's pharmacokinetics, potentially increasing its efficacy in inhibiting specific enzymes.
Enzyme Inhibition
Research indicates that this compound is involved in enzyme inhibition studies. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurochemical pathways.
Table 1: Inhibition Potency of this compound
These values indicate that the compound exhibits moderate potency as an AChE inhibitor compared to other known inhibitors.
Protein Interactions
The compound's interaction with proteins is significant in modulating biological responses. Its ability to engage in hydrophobic and hydrogen bonding interactions allows it to influence the conformation and activity of target proteins. Notably, studies have shown that compounds containing trifluoromethyl groups can enhance binding affinity and selectivity towards specific protein targets, which may be applicable to this compound as well .
Study on Enzyme Inhibition
A study published in MDPI focused on the structure-activity relationship (SAR) of fluorinated compounds including derivatives similar to this compound. The findings suggested that the trifluoromethyl substitution significantly improved the inhibitory potency against AChE and BChE compared to non-fluorinated analogs .
Synthesis and Biological Evaluation
Another investigation explored the synthesis of novel derivatives based on this compound structure, leading to improved inhibitors for AChE with enhanced selectivity profiles. The results indicated that modifications at specific positions on the phenyl ring could lead to compounds with better pharmacological profiles.
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride, and how can purity be validated?
- Methodological Answer : The synthesis typically involves introducing the trifluoromethoxy group via nucleophilic aromatic substitution or coupling reactions. For example, fluorinated phenylacetic acid derivatives are often synthesized using halogen exchange (Halex) reactions with trifluoromethylating agents like SF₄ or Ruppert–Prakash reagents under anhydrous conditions . Post-synthesis, purification via recrystallization or column chromatography is critical. Purity validation employs HPLC (C18 columns, acidic mobile phases) and ¹H/¹³C NMR to confirm structural integrity. Mass spectrometry (ESI-MS) is used to verify molecular weight, with attention to isotopic patterns from chlorine and fluorine .
Q. How do substituents like the trifluoromethoxy group influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group increases acidity of the α-amino proton, impacting solubility and reactivity. Comparative studies with non-fluorinated analogs (e.g., 2-amino-2-phenylacetic acid derivatives) using pKa titrations and logP measurements reveal enhanced lipophilicity, which is critical for bioavailability studies. Stability under acidic/basic conditions can be assessed via accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for introducing the trifluoromethoxy moiety?
- Methodological Answer : Quantum chemical calculations (DFT, MP2) predict transition states and intermediates for trifluoromethoxy group installation. For example, reaction path searches using software like Gaussian or ORCA identify energetically favorable pathways, reducing trial-and-error experimentation . Coupling computational results with high-throughput screening (e.g., varying solvents, catalysts) validates predicted conditions. ICReDD’s integrated approach combines these methods with machine learning to prioritize experimental variables .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by stereochemistry or fluorine coupling?
- Methodological Answer : Fluorine’s strong spin-spin coupling (⁴J-⁶J) complicates NMR interpretation. Advanced techniques like ¹⁹F NMR and 2D-COSY/HMBC clarify coupling networks. For stereochemical analysis, vibrational circular dichroism (VCD) or X-ray crystallography (if crystals are obtainable) are recommended. Discrepancies between observed and predicted spectra can be addressed using computational NMR prediction tools (e.g., ACD/Labs or DFT-based shifts) .
Q. How can reactor design improve scalability while maintaining enantiomeric purity?
- Methodological Answer : Continuous-flow reactors enhance reproducibility for chiral synthesis. For example, immobilized chiral catalysts in microreactors minimize racemization. Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, monitors enantiomeric excess (ee) in real-time. Scaling parameters (e.g., mixing efficiency, heat transfer) are modeled using computational fluid dynamics (CFD) to maintain ee >99% during transition from milligram to gram scales .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or assay variability. Reproduce experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity assays). Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) validate activity. Meta-analyses of published data, adjusting for variables like cell line or solvent (DMSO vs. saline), identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
